N6-(6-Aminohexyl)-2'-deoxyadenosine
Overview
Description
“N6-(6-Aminohexyl)-2’-deoxyadenosine” is a derivative of 8-Amino-2’-deoxyadenosine, which is derived from 8-Azido-2’-deoxyadenosine. It is a vital biomedical product commonly used in the detection and imaging of cellular processes . It serves as a fluorescent probe, binding to ATP-dependent enzymes and facilitating their visualization .
Synthesis Analysis
The synthesis of N6-(6-Aminohexyl)-NAD+ and its application to affinity chromatography was discussed in a paper by Michael Harvey . The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .
Molecular Structure Analysis
The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .
Chemical Reactions Analysis
The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .
Physical And Chemical Properties Analysis
The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .
Scientific Research Applications
Oligonucleotide Synthesis and Modification : The synthesis and application of N6-(6-Aminohexyl)-2'-deoxyadenosine in oligonucleotide synthesis have been a significant area of research. Schulhof et al. (1987) discussed the use of amino protecting groups in phosphotriester and phosphoramidite approaches for oligonucleotide synthesis, which is relevant to the modification of DNA like this compound (Schulhof, Molko, & Teoule, 1987). Similarly, Kume et al. (1984) explored the protection of the N6-amino function of deoxyadenosine derivatives in oligodeoxynucleotide synthesis (Kume, Iwase, Sekine, & Hata, 1984).
Study of DNA Modifications and Methylation : Liu et al. (2016) studied DNA N6-methyldeoxyadenosine (6mA), a prokaryotic DNA modification, and its presence and role in eukaryotic DNA during vertebrate embryogenesis. This research is relevant for understanding the epigenetic roles of modifications like this compound in DNA (Liu et al., 2016). Additionally, Baodong Liu et al. (2017) developed a method to trace DNA N6-methyladenine in human cells, providing insights into epigenetic modifications (Baodong Liu, Xiaoling Liu, Lai, & Wang, 2017).
Epigenetic Studies and Genomic Analysis : The role of N6-methyl-2'-deoxyadenosine (m6dA) in mammalian cells has been a topic of interest. Musheev et al. (2020) confirmed the presence of low-level m6dA in mammalian DNA and explored its origins, which is relevant for understanding the role of similar modifications (Musheev, Baumgärtner, Krebs, & Niehrs, 2020).
DNA Repair and Carcinogen Interaction : The base excision repair of DNA adducts, including N6-deoxyadenosine adducts, has been studied to understand the DNA repair mechanisms and interaction with carcinogens (Wickramaratne et al., 2016).
Chemical Functionalization in DNA : Nappi et al. (2020) reported a visible-light-activated photocatalytic process that modifies the structure of DNA, specifically targeting N6-methyl deoxyadenosine, which highlights the potential for selective chemical functionalization at such residues in DNA (Nappi, Hofer, Balasubramanian, & Gaunt, 2020).
Mechanism of Action
Target of Action
N6-(6-Aminohexyl)-2’-deoxyadenosine is a modified nucleotide, and its primary targets are likely to be the enzymes that interact with adenosine or its derivatives, such as RNA polymerases . These enzymes play a crucial role in the synthesis of RNA molecules, which are essential for protein synthesis and other cellular functions .
Mode of Action
The compound interacts with its targets by being incorporated into the RNA molecules during the transcription process . The presence of the aminohexyl group at the N6 position of the adenosine molecule could potentially alter the properties of the RNA molecule, affecting its stability, structure, or interactions with other molecules .
Biochemical Pathways
Given its structure, it might influence the methylation pathways involved in rna processing and modification . Methylation is a crucial post-transcriptional modification that affects the fate of RNA molecules, influencing their stability, translation, and other functions .
Pharmacokinetics
Like other nucleoside analogs, its absorption, distribution, metabolism, and excretion (adme) could be influenced by various factors, including its chemical structure, the presence of transport proteins, and the metabolic enzymes in the body .
Result of Action
The molecular and cellular effects of N6-(6-Aminohexyl)-2’-deoxyadenosine’s action would depend on the context of its use. If incorporated into RNA molecules, it could potentially affect the function of these molecules, leading to changes in protein synthesis or other cellular processes .
Action Environment
The action, efficacy, and stability of N6-(6-Aminohexyl)-2’-deoxyadenosine could be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, its stability could be affected by the presence of nucleases, enzymes that degrade nucleic acids .
Future Directions
Biochemical Analysis
Biochemical Properties
N6-(6-Aminohexyl)-2’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid modifications and labeling. This compound can be incorporated into DNA by enzymes such as DNA polymerases during replication or repair processes. The aminohexyl group allows for subsequent chemical modifications, enabling the attachment of various reporter molecules or probes. N6-(6-Aminohexyl)-2’-deoxyadenosine interacts with enzymes like DNA polymerases and ligases, facilitating its incorporation into nucleic acids and enabling its use in various biochemical assays .
Cellular Effects
N6-(6-Aminohexyl)-2’-deoxyadenosine has been shown to influence various cellular processes. It can be incorporated into the DNA of cells, affecting cell function and behavior. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of N6-(6-Aminohexyl)-2’-deoxyadenosine into DNA can alter the transcriptional activity of certain genes, leading to changes in protein expression and cellular responses. Additionally, it may affect cellular metabolism by influencing the activity of enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of N6-(6-Aminohexyl)-2’-deoxyadenosine involves its incorporation into DNA and subsequent interactions with biomolecules. The aminohexyl group allows for covalent attachment to various reporter molecules, facilitating the detection and analysis of nucleic acids. N6-(6-Aminohexyl)-2’-deoxyadenosine can bind to DNA polymerases, enabling its incorporation into DNA strands during replication or repair. This incorporation can lead to changes in gene expression and cellular function by altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-(6-Aminohexyl)-2’-deoxyadenosine can change over time. The stability and degradation of this compound are important factors to consider in experimental design. N6-(6-Aminohexyl)-2’-deoxyadenosine is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary. In vitro and in vivo studies have shown that prolonged exposure to N6-(6-Aminohexyl)-2’-deoxyadenosine can lead to changes in cellular behavior and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of N6-(6-Aminohexyl)-2’-deoxyadenosine in animal models can vary with different dosages. Studies have shown that low doses of this compound can be incorporated into DNA without causing significant toxicity or adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the impact of N6-(6-Aminohexyl)-2’-deoxyadenosine on cellular processes becomes more pronounced at higher concentrations. It is important to carefully determine the appropriate dosage to minimize potential adverse effects in animal studies .
Metabolic Pathways
N6-(6-Aminohexyl)-2’-deoxyadenosine is involved in various metabolic pathways, particularly those related to nucleotide metabolism. This compound can be incorporated into DNA by DNA polymerases, influencing the overall nucleotide pool and metabolic flux. Enzymes such as nucleotidases and phosphatases may also interact with N6-(6-Aminohexyl)-2’-deoxyadenosine, affecting its stability and degradation. The presence of the aminohexyl group can impact the enzymatic activity and metabolic pathways associated with nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of N6-(6-Aminohexyl)-2’-deoxyadenosine within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, N6-(6-Aminohexyl)-2’-deoxyadenosine can be distributed to various cellular compartments, including the nucleus, where it can be incorporated into DNA. Binding proteins and transporters may also play a role in its localization and accumulation within specific tissues .
Subcellular Localization
N6-(6-Aminohexyl)-2’-deoxyadenosine exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to the nucleus, where it is incorporated into DNA during replication or repair processes. Post-translational modifications and targeting signals may direct N6-(6-Aminohexyl)-2’-deoxyadenosine to specific cellular compartments or organelles, affecting its interactions with biomolecules and its overall function. The subcellular localization of N6-(6-Aminohexyl)-2’-deoxyadenosine is crucial for its role in biochemical assays and molecular biology applications .
properties
IUPAC Name |
(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGWFLDCAWGN-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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